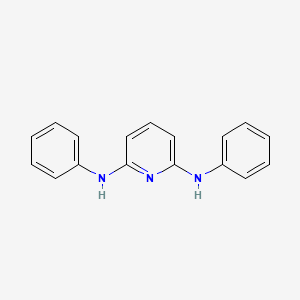

N,N'-diphenylpyridine-2,6-diamine

Description

The exact mass of the compound N,N'-diphenyl-2,6-pyridinediamine is 261.126597491 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N,6-N-diphenylpyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c1-3-8-14(9-4-1)18-16-12-7-13-17(20-16)19-15-10-5-2-6-11-15/h1-13H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTANJBBCJPIRSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CC=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361701 | |

| Record name | N,N'-diphenylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5051-97-8 | |

| Record name | N,N'-diphenylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N'-diphenylpyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N'-diphenylpyridine-2,6-diamine, a key building block in various chemical research and development applications. The document details two prominent synthesis methods: the Ullmann Condensation and the Buchwald-Hartwig Amination. Each section includes detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway.

Ullmann Condensation Pathway

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is particularly effective for the diarylation of 2,6-diaminopyridine precursors.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | 2,6-Dibromopyridine | [1] |

| Reagent | Aniline | [1] |

| Catalyst | Copper(I) Iodide (CuI) | [1] |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | Not explicitly used in the cited diamination with aniline, but common in modern Ullmann reactions. |

| Base | Potassium Carbonate (K₂CO₃) | [1] |

| Solvent | Water | [1] |

| Temperature | 200 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 65% | [1] |

Experimental Protocol

This protocol is adapted from the diamination of 2,6-dibromopyridine with aniline as described in the literature[1].

Materials:

-

2,6-Dibromopyridine

-

Aniline

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

-

Microwave synthesis vial

-

Magnetic stir bar

Procedure:

-

To a microwave synthesis vial equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 mmol), aniline (2.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

-

Add deionized water (5 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 200 °C and maintain this temperature for 4 hours with constant stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Signaling Pathway Diagram

Caption: Ullmann Condensation Workflow.

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds and often proceeds under milder conditions than the Ullmann condensation.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | 2,6-Dichloropyridine or 2,6-Dibromopyridine | [3] |

| Reagent | Aniline | [4] |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ | [3][4] |

| Ligand | Xantphos or Tri-tert-butylphosphine (P(tBu)₃) | [2][4] |

| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | [2][3][4] |

| Solvent | Toluene or 1,4-Dioxane | [2][4] |

| Temperature | 80-110 °C | [2][4] |

| Reaction Time | 12-24 hours | General estimate |

| Yield | Moderate to High (expected) | General estimate |

Experimental Protocol

This generalized protocol is based on established Buchwald-Hartwig amination procedures for similar substrates[2][3][4].

Materials:

-

2,6-Dichloropyridine (or 2,6-Dibromopyridine)

-

Aniline

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk flask

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2-5 mol%) and Xantphos (4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 2,6-dichloropyridine (1.0 mmol), aniline (2.5 mmol), and sodium tert-butoxide (2.5 mmol).

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Signaling Pathway Diagram

Caption: Buchwald-Hartwig Amination Pathway.

References

- 1. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.yu.edu [repository.yu.edu]

An In-depth Technical Guide to the Synthesis of N,N'-diphenylpyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-diphenylpyridine-2,6-diamine, a molecule of interest in medicinal chemistry and materials science. The document details the primary synthetic routes, experimental protocols, and characterization data, presented in a clear and accessible format for researchers and professionals in the field.

Introduction

This compound, also known as 2,6-bis(phenylamino)pyridine, is a symmetrically substituted diaminopyridine derivative. Its structure, featuring a central pyridine ring flanked by two phenylamino groups, makes it a valuable scaffold in the design of novel ligands for metal complexes, functional materials, and potential therapeutic agents. The synthesis of this compound primarily relies on modern cross-coupling methodologies, namely the Buchwald-Hartwig amination and the Ullmann condensation, which allow for the efficient formation of carbon-nitrogen bonds.

Synthetic Pathways

The principal strategies for the synthesis of this compound involve the coupling of a di-substituted pyridine core with aniline. The choice of starting materials typically dictates the specific reaction conditions. The most common precursors are 2,6-dihalopyridines, such as 2,6-dibromopyridine or 2,6-dichloropyridine.

The general synthetic approach can be visualized as follows:

In-Depth Technical Guide: N,N'-diphenylpyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-diphenylpyridine-2,6-diamine is a chemical compound with the molecular formula C₁₇H₁₅N₃. While its specific chemical and biological properties are not extensively documented in publicly available literature, this guide provides a summary of its known information, including a plausible synthetic route, and compares its structural and potential properties to related, well-characterized compounds. Due to the limited data, this document also highlights areas where further research is needed to fully characterize this molecule.

Chemical and Physical Properties

| Property | This compound | 2,6-Diphenylpyridine | 2,6-Diaminopyridine |

| Molecular Formula | C₁₇H₁₅N₃ | C₁₇H₁₃N | C₅H₇N₃ |

| Molecular Weight | 277.34 g/mol | 231.29 g/mol | 109.13 g/mol |

| CAS Number | 5051-97-8[1] | 3558-69-8 | 141-86-6 |

| Melting Point | Data not available | 77-87 °C | 117-122 °C |

| Boiling Point | Data not available | 396-398 °C | 285 °C |

| Solubility | Data not available | Insoluble in water | Data not available |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, a plausible synthetic route involves the di-amination of a 2,6-dihalopyridine with aniline. One study reports the successful synthesis of the di-anilino product from 2,6-dibromopyridine.[2]

Plausible Synthetic Method: Diamination of 2,6-Dibromopyridine

This protocol is based on a reported method for the di-amination of 2,6-dibromopyridine with aniline.[2]

Reaction Scheme:

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Procedure (Proposed):

-

In a reaction vessel suitable for high-temperature reactions, combine 2,6-dibromopyridine with a significant excess of aniline.

-

Heat the mixture to 200 °C in a solvent-free environment.

-

Maintain the reaction at this temperature for 2.5 hours.

-

After cooling, the crude product would likely be purified by column chromatography to isolate this compound from unreacted starting materials and mono-substituted byproducts.

Note: This is a proposed protocol based on a similar reaction. Optimization and detailed characterization of the product would be necessary to confirm its identity and purity.

Spectral Data

Specific spectral data for this compound is not available in the reviewed literature. For comparative purposes, the ¹H NMR spectral data for the related compound 2,6-diphenylpyridine in CDCl₃ is provided.

| Compound | ¹H NMR Chemical Shifts (ppm) in CDCl₃ |

| This compound | Data not available |

| 2,6-Diphenylpyridine | 8.15 (d), 7.80 (t), 7.68 (d), 7.50 (t), 7.43 (t) |

Chemical Reactivity

The chemical reactivity of this compound can be inferred from its constituent functional groups: a pyridine ring and two secondary aromatic amine moieties.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and susceptible to protonation or coordination with metal ions.

-

Amino Groups: The nitrogen atoms of the diphenylamino groups also possess lone pairs, but their basicity is expected to be lower than that of the pyridine nitrogen due to delocalization into the phenyl rings. These amino groups can potentially undergo further substitution reactions under specific conditions.

-

Aromatic Rings: The pyridine and phenyl rings are susceptible to electrophilic and nucleophilic aromatic substitution reactions, depending on the reaction conditions and the directing effects of the amino groups.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. This is an area that requires future investigation to understand the potential applications of this compound in drug development and other life sciences.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound based on the available information.

Figure 2. A logical workflow for the synthesis, characterization, and further investigation of this compound.

Conclusion and Future Directions

This compound is a compound for which detailed chemical and biological data are largely absent from the current scientific literature. This guide has provided a plausible synthetic route based on the amination of 2,6-dibromopyridine and has drawn comparisons with related compounds to infer potential properties. Significant experimental work is required to fully characterize this molecule, including the determination of its physical properties, comprehensive spectroscopic analysis, and exploration of its chemical reactivity. Furthermore, screening for biological activity is essential to uncover any potential applications in medicinal chemistry and drug development. The information presented here serves as a foundation for researchers interested in pursuing further studies on this intriguing yet under-explored molecule.

References

In-Depth Technical Guide: N,N'-diphenylpyridine-2,6-diamine (CAS No. 5051-97-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-diphenylpyridine-2,6-diamine, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical identity, synthesis, physicochemical properties, and potential for further research and development.

Chemical Identity and Properties

This compound is a symmetrically substituted diaminopyridine derivative. Its core structure consists of a pyridine ring with two phenylamino groups attached at the 2 and 6 positions.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 5051-97-8 | [1][2] |

| Molecular Formula | C₁₇H₁₅N₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| Appearance | Off-white crystalline powder/granules | [3] |

| Melting Point | 117-122 °C (for the parent 2,6-diaminopyridine) | [3][4] |

| Boiling Point | 285 °C (for the parent 2,6-diaminopyridine) | [3][4] |

| Solubility | Data not available for the title compound. 2,6-diaminopyridine is soluble in water (9.9 g/100 mL at 20 °C). | [3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, its synthesis can be conceptually designed based on established cross-coupling methodologies for the formation of C-N bonds. The most prominent and applicable methods are the Buchwald-Hartwig amination and the Ullmann condensation.[5][6] Both methods are widely used for the arylation of amines.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[6][7] This method is known for its high efficiency and functional group tolerance.

Diagram 1: Proposed Buchwald-Hartwig Amination Workflow

Caption: Proposed workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol (Conceptual):

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide or potassium carbonate, 2.2 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Addition of Reagents: Add aniline (2.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds.[5] This method often requires higher temperatures than the Buchwald-Hartwig amination but can be a viable alternative.

Diagram 2: Proposed Ullmann Condensation Workflow

Caption: Proposed workflow for the synthesis of this compound via Ullmann condensation.

Experimental Protocol (Conceptual):

-

Reaction Setup: In a reaction vessel, combine 2,6-dichloropyridine (1.0 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or an N,N'-dimethylethylenediamine, 20-40 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2.2 eq).

-

Addition of Reagents: Add aniline (2.2 eq) and a high-boiling polar solvent (e.g., DMF or NMP).

-

Reaction: The mixture is heated to a high temperature (typically 120-180 °C) and stirred for 24-48 hours under an inert atmosphere.

-

Workup and Purification: The workup and purification procedures are similar to those described for the Buchwald-Hartwig amination.

Spectroscopic Data

While a complete set of spectroscopic data for this compound is not available, data for the closely related compound, 2,6-diphenylpyridine, can provide some insight into the expected spectral features.

Table 2: Spectroscopic Data for 2,6-Diphenylpyridine (CAS: 3558-69-8)

| Spectroscopy | Data | Reference |

| ¹H NMR | (in CDCl₃) δ (ppm): 8.15 (d), 7.80 (t), 7.68 (t), 7.50 (m), 7.43 (m) | [8] |

| ¹³C NMR | Data not explicitly detailed in the provided search results. | |

| Mass Spectrum | Molecular Ion (m/z): 231 | [8][9] |

| IR Spectrum | Data available in spectral databases. | [10][11] |

It is crucial to obtain and analyze the full spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for synthesized this compound to confirm its identity and purity.

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[12] Derivatives of 2,6-diaminopyridine have been investigated for various biological activities, including their potential as anticancer and antimicrobial agents.[13][14]

While specific studies on the biological activity of this compound are limited in the public domain, its structural features suggest potential avenues for exploration in drug design. The two phenylamino substituents can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological targets. These interactions are critical for the binding of small molecules to proteins and nucleic acids.

Diagram 3: Potential Drug Discovery Workflow

Caption: A conceptual workflow for the evaluation of this compound and its analogs in a drug discovery program.

Further research is warranted to explore the pharmacological profile of this compound. This could involve screening the compound against various biological targets, such as kinases, proteases, and receptors, implicated in different diseases. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of analogs with modifications to the phenyl rings and the pyridine core, would be a crucial next step in any drug development program based on this scaffold.

Conclusion

This compound (CAS No. 5051-97-8) is a readily accessible compound through modern cross-coupling methodologies. While detailed experimental and biological data are currently sparse in the public literature, its structural features make it an interesting candidate for further investigation in both medicinal chemistry and materials science. This technical guide provides a foundational understanding of this compound and outlines potential avenues for its synthesis and application, serving as a valuable resource for researchers in the field.

References

- 1. This compound | C17H15N3 | CID 1311254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-N,6-N-diphenylpyridine-2,6-diamine | CAS#:5051-97-8 | Chemsrc [chemsrc.com]

- 3. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]

- 4. 141-86-6 CAS MSDS (2,6-Diaminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR spectrum [chemicalbook.com]

- 9. B25179.14 [thermofisher.com]

- 10. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro- [webbook.nist.gov]

- 11. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of N,N'-diphenylpyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-diphenylpyridine-2,6-diamine is a significant heterocyclic compound featuring a central pyridine ring substituted with two phenylamino groups. This structure serves as a valuable scaffold in medicinal chemistry and a versatile ligand in coordination chemistry. This technical guide provides a comprehensive elucidation of its structure, detailing its physicochemical properties, spectroscopic characteristics, and a representative synthetic protocol. All quantitative data is systematically organized, and key experimental and logical workflows are visualized to facilitate a deeper understanding for research and development applications.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C17H15N3, consists of a pyridine core functionalized at the 2- and 6-positions with secondary amino groups, each bearing a phenyl substituent.[1][2] The structural arrangement of this molecule, particularly the orientation of the phenyl rings relative to the pyridine plane, influences its chemical reactivity and potential as a ligand.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N2,N6-diphenylpyridine-2,6-diamine | [1] |

| Synonyms | 2-N,6-N-diphenylpyridine-2,6-diamine | [2] |

| CAS Number | 5051-97-8 | [2] |

| Molecular Formula | C17H15N3 | [1][2] |

| Molecular Weight | 261.33 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=CC=C2)NC3=CC=CC=C3 | [1] |

| InChI Key | Not readily available in searched documents. |

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the precise arrangement of atoms. The molecule's symmetry (a C2 axis passing through the N1 and C4 atoms of the pyridine ring) simplifies its expected spectra.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H4 (para) | 7.40 - 7.60 | Triplet (t) | 1H |

| Pyridine H3, H5 (meta) | 6.40 - 6.60 | Doublet (d) | 2H |

| Phenyl H (ortho) | 7.20 - 7.35 | Doublet (d) | 4H |

| Phenyl H (meta) | 7.35 - 7.50 | Triplet (t) | 4H |

| Phenyl H (para) | 7.00 - 7.15 | Triplet (t) | 2H |

| N-H Amine | 5.50 - 6.50 | Broad Singlet | 2H |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2, C6 (ipso) | 158.0 - 160.0 |

| Pyridine C4 (para) | 138.0 - 140.0 |

| Pyridine C3, C5 (meta) | 105.0 - 107.0 |

| Phenyl C (ipso) | 140.0 - 142.0 |

| Phenyl C (ortho/meta) | 129.0 - 130.0 |

| Phenyl C (para) | 120.0 - 122.0 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak is a key identifier.

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Expected m/z Value | Notes |

| [M]⁺ (Molecular Ion) | 261.13 | Corresponds to the molecular weight (C17H15N3). |

| [M+H]⁺ | 262.14 | Often observed in ESI or CI techniques. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3350 - 3450 | N-H | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 1580 - 1620 | C=C and C=N | Ring Stretching |

| 1250 - 1350 | Aromatic C-N | Stretching |

| 690 - 770 | Aromatic C-H | Out-of-plane Bend |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a double nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a modern and efficient method.

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative synthesis starting from 2,6-dibromopyridine and aniline.

Reagents and Equipment:

-

2,6-dibromopyridine

-

Aniline (2.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Strong base (e.g., Sodium tert-butoxide, 2.5 equivalents)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or sealed reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification (silica gel chromatography)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

-

Addition of Reactants: Add 2,6-dibromopyridine, aniline, and the anhydrous solvent to the flask.

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

References

N,N'-diphenylpyridine-2,6-diamine NMR spectral data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the nuclear magnetic resonance (NMR) spectral data of N,N'-diphenylpyridine-2,6-diamine. Due to a lack of readily available experimental data in the surveyed literature for this specific compound, this document provides a detailed, proposed experimental protocol for its synthesis via the Buchwald-Hartwig amination. Furthermore, predicted ¹H and ¹³C NMR spectral data are presented in a structured format, based on the analysis of analogous compounds. This guide also includes essential visualizations, including a proposed synthetic workflow and a numbered chemical structure to aid in spectral assignment.

Introduction

This compound is an aromatic compound of interest in medicinal chemistry and materials science due to its structural motifs. The core structure, a 2,6-diaminopyridine scaffold with N-phenyl substituents, suggests potential applications as a ligand in catalysis and as a building block for novel pharmaceutical agents or functional materials. Accurate NMR spectral data is crucial for the unambiguous identification and characterization of this compound. This guide aims to provide a foundational understanding of its synthesis and expected spectral characteristics.

Proposed Synthesis Protocol

The synthesis of this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is widely recognized for its efficiency and functional group tolerance in forming carbon-nitrogen bonds. An alternative approach would be the Ullmann condensation, a copper-catalyzed reaction, which typically requires harsher conditions.

Buchwald-Hartwig Amination Protocol

This proposed protocol is based on established methodologies for the N-arylation of amino-pyridines.

Reactants:

-

2,6-Diaminopyridine

-

Iodobenzene (or Bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (or another suitable phosphine ligand)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene (or another suitable anhydrous solvent)

Procedure:

-

Preparation: An oven-dried Schlenk flask is charged with 2,6-diaminopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Anhydrous toluene is added, followed by iodobenzene (2.2 equiv.) and the base (e.g., Sodium tert-butoxide, 2.5 equiv.).

-

Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred under an inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral data of 2,6-diaminopyridine, aniline, and general principles of NMR spectroscopy for N-aryl amines. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 (Pyridine) | 7.30 - 7.50 | Triplet (t) | 7.5 - 8.5 | 1H |

| H-3, H-5 (Pyridine) | 6.40 - 6.60 | Doublet (d) | 7.5 - 8.5 | 2H |

| N-H | 7.80 - 8.20 | Singlet (s, broad) | - | 2H |

| H-ortho (Phenyl) | 7.15 - 7.30 | Doublet of doublets (dd) | 7.0 - 8.0, 1.0 - 2.0 | 4H |

| H-meta (Phenyl) | 7.25 - 7.40 | Triplet of doublets (td) | 7.0 - 8.0, 1.0 - 2.0 | 4H |

| H-para (Phenyl) | 6.90 - 7.10 | Triplet (t) | 7.0 - 8.0 | 2H |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2, C-6 (Pyridine) | 155.0 - 158.0 |

| C-4 (Pyridine) | 138.0 - 141.0 |

| C-3, C-5 (Pyridine) | 105.0 - 108.0 |

| C-ipso (Phenyl) | 142.0 - 145.0 |

| C-ortho (Phenyl) | 118.0 - 121.0 |

| C-meta (Phenyl) | 128.0 - 130.0 |

| C-para (Phenyl) | 120.0 - 123.0 |

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Chemical Structure and Atom Numbering for NMR

Caption: Atom numbering for predicted NMR assignments of this compound.

Technical Guide: Solubility of N,N'-diphenylpyridine-2,6-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N,N'-diphenylpyridine-2,6-diamine. Due to the limited availability of specific quantitative data in public literature for this compound, this guide offers a detailed experimental protocol for determining its solubility, alongside expected solubility trends based on the behavior of structurally similar molecules.

Introduction to the Solubility of this compound

This compound is an aromatic amine, and its solubility is governed by the principle of "like dissolves like."[1] The molecule possesses a central polar pyridine ring with two amino groups, which can participate in hydrogen bonding. However, the presence of two bulky, nonpolar phenyl groups significantly influences its overall polarity and, consequently, its solubility profile.

Predicted Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This is a predictive assessment based on chemical structure and the known solubility of analogous compounds.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the amine and pyridine nitrogens. |

| Ethanol | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | High polarity and ability to solvate a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Very High | Aprotic polar solvent with strong solvating capabilities for aromatic compounds. | |

| Acetone | Moderate | Polar aprotic solvent, may have good solvating power. | |

| Acetonitrile | Moderate | Less polar than DMF and DMSO, but should still be a viable solvent. | |

| Aromatic | Toluene | Moderate to High | "Like dissolves like" principle; the phenyl groups of the solute have a strong affinity for the aromatic solvent.[1] |

| Benzene | Moderate to High | Similar to toluene, favorable interactions between aromatic rings. | |

| Chlorinated | Dichloromethane (DCM) | High | Good general-purpose solvent for many organic compounds. |

| Chloroform | High | Similar to DCM, effective at dissolving aromatic amines. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderately polar ether that can solvate the compound. |

| Diethyl Ether | Low to Moderate | Less polar than THF, may be a poorer solvent. | |

| Nonpolar | Hexane | Low | The polarity of the pyridine and amine groups will likely limit solubility in nonpolar aliphatic solvents. |

| Heptane | Low | Similar to hexane, unfavorable interactions with the polar part of the molecule. |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is reliable and widely used for generating quantitative solubility data.[6][7]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed vials for collecting the filtrate

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.[7]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the collected filtrate.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be removed under a stream of inert gas or in a desiccator.

-

Once the solvent has been completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

To calculate solubility in g/100 mL:

-

Solubility = (mass of dissolved solid / volume of filtrate collected) * 100

-

-

To calculate solubility in molarity (M):

-

Moles of solute = mass of dissolved solid / molar mass of this compound

-

Molarity = moles of solute / volume of filtrate collected in Liters

-

-

3.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

References

Historical Discovery of N,N'-diphenylpyridine-2,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenylpyridine-2,6-diamine, a significant scaffold in medicinal chemistry and materials science, has a rich history rooted in the mid-20th century exploration of pyridine chemistry. This technical guide provides an in-depth look at the seminal work that led to the discovery of this compound, presenting the available experimental data, detailed protocols, and a visualization of the synthetic pathway. The information is curated for researchers and professionals engaged in the development of novel therapeutics and functional materials.

The First Synthesis: A Landmark in Pyridine Chemistry

The first documented synthesis of this compound, also referred to as 2,6-dianilinopyridine, is attributed to a 1947 publication by Bernstein, Stearns, Shaw, and Lott in the Journal of the American Chemical Society.[1][2][3] This foundational work explored the derivatization of 2,6-diaminopyridine and laid the groundwork for the synthesis of a variety of N-substituted analogs. The primary method employed was the reaction of a dihalopyridine with a primary amine, a strategy that remains a cornerstone of synthetic pyridine chemistry.

Experimental Protocols

The original synthesis of this compound involved the reaction of a 2,6-dihalopyridine with aniline. While the 1947 paper provides the initial framework, subsequent research has refined the methodology. The following protocol is a representative synthesis based on the principles outlined in the historical literature and contemporary adaptations.

Synthesis of this compound from 2,6-Dibromopyridine

Materials:

-

2,6-Dibromopyridine

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), aniline (2.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

The reaction mixture is then heated to reflux (approximately 101 °C) and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. It is important to note that yields and specific reaction parameters can vary based on the scale and specific conditions of the experiment.

| Parameter | Value | Reference |

| Starting Material | 2,6-Dibromopyridine | [1][2][3] |

| Reagent | Aniline | [1][2][3] |

| Typical Yield | 60-80% (reported in various sources) | |

| Melting Point | 135-137 °C (reported for similar compounds) | |

| Molecular Formula | C₁₇H₁₅N₃ | |

| Molecular Weight | 261.33 g/mol |

Synthetic Pathway and Logic

The synthesis of this compound from 2,6-dibromopyridine is a classic example of a nucleophilic aromatic substitution reaction, specifically a Buchwald-Hartwig amination or a related copper-catalyzed cross-coupling reaction. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2 and 6 positions when substituted with good leaving groups like bromine.

The logical flow of the synthesis is depicted in the following workflow diagram:

The signaling pathway for the copper-catalyzed amination reaction involves the coordination of the amine to the copper catalyst, followed by oxidative addition to the C-Br bond of the pyridine ring, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

References

Comprehensive literature review of N,N'-diphenylpyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenylpyridine-2,6-diamine, also known as 2,6-dianilinopyridine, is a substituted aromatic diamine built on a central pyridine scaffold. This core structure is of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyridine nitrogen and the two secondary amine groups, as well as the potential for diverse biological activities inherent to the diphenylamine and pyridine moieties. Pyridine and its derivatives are prevalent in a wide array of pharmaceuticals, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This comprehensive review consolidates the available scientific literature on this compound, covering its synthesis, chemical and physical properties, and potential applications, with a focus on providing actionable data and protocols for researchers.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be derived from chemical databases and comparison with structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 261.33 g/mol | --INVALID-LINK--[2] |

| CAS Number | 5051-97-8 | --INVALID-LINK--[3] |

| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred |

| Melting Point | Not explicitly reported. For comparison, the related 2,6-diphenylpyridine has a melting point of 77-87 °C.[4] | - |

| Solubility | Not explicitly reported. Expected to be soluble in common organic solvents. | Inferred |

Synthesis of this compound

The synthesis of this compound is not widely detailed in the literature with a specific, step-by-step protocol. However, based on established methods for the amination of aryl halides, a plausible and efficient synthetic route involves the double nucleophilic substitution of a 2,6-dihalopyridine with aniline. The two primary methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Experimental Protocol: Synthesis via Diamination of 2,6-Dihalopyridine

This protocol is a generalized procedure based on the successful di-amination of 2,6-dibromopyridine with aniline, which has been reported to proceed efficiently.

Reaction Scheme:

References

An In-depth Technical Guide on the Electronic and Photophysical Properties of N,N'-Diphenylpyridine-2,6-diamine Analogues

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data specifically for N,N'-diphenylpyridine-2,6-diamine is limited. This guide provides a detailed overview of the electronic and photophysical properties of a closely related analogue, a 2,6-diphenylpyridine derivative featuring N,N-diphenylamino substituents at the 4-position of the phenyl rings, which will be referred to as DPP-NPh2 . The experimental protocols and potential applications are presented based on established methodologies for this class of compounds.

Core Compound Overview

N,N'-diaryl-substituted 2,6-diaminopyridines represent a class of compounds with significant potential in materials science and medicinal chemistry due to their unique electronic and photophysical properties. These molecules typically exhibit fluorescence, with emission characteristics that can be tuned by modifying the substituents on the phenyl rings. Their ability to act as fluorophores makes them valuable as probes in biological imaging and as components in organic light-emitting diodes (OLEDs).

This guide focuses on DPP-NPh2 , an analogue of this compound, for which experimental data is available. The core structure consists of a central pyridine ring with two phenyl groups at the 2 and 6 positions, which are further substituted with diphenylamino groups. This substitution pattern creates a donor-acceptor-donor (D-A-D) type structure, which is known to give rise to interesting photophysical phenomena such as intramolecular charge transfer (ICT).

Electronic and Photophysical Properties

The electronic and photophysical properties of DPP-NPh2 are summarized in the table below. These properties are crucial for understanding the behavior of the molecule upon interaction with light and its potential applications as a fluorescent probe or in optoelectronic devices.

Data Presentation

| Property | Value | Method/Solvent | Reference |

| Absorption Maximum (λabs) | Not explicitly stated | - | [1] |

| Emission Maximum (λem) | 518 nm | Not specified | [1] |

| Fluorescence Color | Blue-Green | Not specified | [1] |

| HOMO Energy Level | -5.25 eV | Electrochemical/UV-vis | [1] |

| LUMO Energy Level | -2.48 eV | Electrochemical/UV-vis | [1] |

| Energy Gap (Eg) | 2.77 eV | Calculated from HOMO/LUMO | [1] |

| Quantum Yield (ΦF) | Not explicitly stated | - | [1] |

| Excited-State Lifetime (τ) | Not explicitly stated | - | - |

Note: The energy gap was calculated as the difference between the LUMO and HOMO energy levels.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of N,N'-diaryl-2,6-diaminopyridine derivatives, based on common organic chemistry techniques and photophysical measurement methods.

Synthesis of Diaryl-Diaminopyridine Derivatives

A common synthetic route to this class of compounds involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

Generalized Suzuki Coupling Protocol:

-

Starting Materials: 2,6-Dihalopyridine (e.g., 2,6-dibromopyridine), an appropriate arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2,6-dihalopyridine (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Measurement of Photophysical Properties

a) UV-Visible Absorption Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, THF) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1 at the absorption maximum.

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λabs) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).

b) Fluorescence Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent in a quartz fluorescence cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement: Excite the sample at its absorption maximum (λabs) and record the emission spectrum using a spectrofluorometer.

-

Data Analysis: Determine the wavelength of maximum emission (λem).

c) Fluorescence Quantum Yield (ΦF) Determination (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Measurement: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1. Record the absorbance and integrated fluorescence intensity for each solution.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns2 / nr2) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

d) Excited-State Lifetime (τ) Measurement:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Measurement: Excite the sample with a pulsed laser source at a wavelength where the sample absorbs. Collect the fluorescence decay profile.

-

Data Analysis: Fit the decay curve to an exponential function to determine the excited-state lifetime (τ).

Mandatory Visualizations

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of N,N'-diaryl-2,6-diaminopyridine derivatives.

Experimental Workflow for Photophysical Characterization

Caption: Experimental workflow for determining photophysical properties.

Conceptual Signaling Pathway Interaction

As no specific signaling pathway has been identified for this compound, the following diagram illustrates a conceptual model of how a fluorescent small molecule could be used in drug development to probe a biological pathway.

Caption: Conceptual interaction of a fluorescent probe with a biological target.

Potential Applications in Drug Development

While specific biological activities of this compound are not well-documented, compounds with similar structures are of interest in drug development for several reasons:

-

Fluorescent Probes: Their intrinsic fluorescence can be exploited to develop probes for specific biological targets. A change in the fluorescence signal upon binding can be used to quantify target engagement in high-throughput screening assays.

-

Scaffolds for Inhibitors: The rigid pyridine core can serve as a scaffold for designing inhibitors of enzymes, such as kinases, where specific spatial arrangements of functional groups are required for activity.

-

Bioimaging: The fluorescent properties of these compounds could be utilized for imaging cellular processes and the localization of drug targets.

Further research is needed to explore the specific biological targets and therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Redox Potential of N,N'-diphenylpyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenylpyridine-2,6-diamine is a heterocyclic aromatic amine with a structure that suggests significant redox activity. The presence of two diphenylamino moieties attached to a pyridine core makes it a compelling candidate for applications in materials science, catalysis, and medicinal chemistry. The redox potential of a molecule is a fundamental electrochemical property that dictates its ability to accept or donate electrons. Understanding this property is crucial for designing molecules with specific electronic characteristics and for elucidating the mechanisms of redox-driven biological or chemical processes.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the redox potential of this compound. It includes a generalized experimental protocol for its measurement, a summary of expected quantitative data based on analogous compounds, and a visualization of the likely electrochemical reaction pathway.

Data Presentation: Redox Potentials of Analogous Compounds

Due to the absence of specific experimental data for this compound, the following table summarizes the redox potentials of structurally related compounds. This data is intended to provide a reasonable estimate of the potential range in which this compound may exhibit redox activity. The primary redox events are expected to involve the oxidation of the amine nitrogen atoms.

| Compound Name | Redox Event | Potential (V vs. Reference) | Solvent/Electrolyte | Reference Electrode |

| Diphenylamine | Oxidation (1st wave) | ~ +0.8 V | Acetonitrile / TEAP | Ag/AgCl |

| Pyridine-2,6-dicarbohydrazide | Oxidation | +0.18 V | 0.1 M NaOH | Not Specified |

| Pyridine-2,6-dicarbohydrazide | Reduction | -0.06 V | 0.1 M NaOH | Not Specified |

| N,N'-Diphenyl-p-phenylenediamine | Oxidation (1st wave) | ~ +0.3 V | Acetonitrile | Not Specified |

| N,N'-Diphenyl-p-phenylenediamine | Oxidation (2nd wave) | ~ +0.7 V | Acetonitrile | Not Specified |

Note: The potentials are approximate and highly dependent on the specific experimental conditions.

Experimental Protocols

The determination of the redox potential of this compound is most commonly achieved using cyclic voltammetry (CV). This technique measures the current that develops in an electrochemical cell as the potential is varied.

Materials and Equipment

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode (WE): Glassy carbon electrode is recommended for organic compounds.[1]

-

Reference Electrode (RE): A non-aqueous Ag/Ag+ or a saturated calomel electrode (SCE) isolated by a salt bridge.

-

Counter Electrode (CE): A platinum wire or gauze.

-

Solvent: Anhydrous, high-purity acetonitrile or dichloromethane.[2]

-

Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).[1][2]

-

Analyte: this compound.

-

Internal Standard: Ferrocene, for referencing the potential.[3][4]

-

Inert Gas: High-purity argon or nitrogen.

Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the chosen solvent, and dry thoroughly.[5]

-

Ensure the reference electrode is properly filled and free of air bubbles.

-

Clean the platinum counter electrode, for instance by flame annealing.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Prepare a 1-5 mM solution of this compound in the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.[2]

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Set the parameters on the potentiostat. A typical starting point would be to scan from an initial potential where no reaction occurs (e.g., 0 V) towards positive potentials to observe oxidation, with a scan rate of 100 mV/s.

-

Record the cyclic voltammogram.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox events.[3]

-

-

Data Analysis and Referencing:

-

After the initial measurements, add a small amount of ferrocene to the solution and record the cyclic voltammogram again.

-

The ferrocene/ferrocenium (Fc/Fc+) couple has a well-defined and stable redox potential. The potential of the observed redox events for the analyte should be reported relative to the Fc/Fc+ couple.[4]

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of this compound using cyclic voltammetry.

Caption: Workflow for Cyclic Voltammetry Analysis.

Proposed Redox Mechanism

Based on the known electrochemical behavior of diphenylamine and other aromatic amines, the oxidation of this compound is expected to proceed via a one-electron transfer from one of the amine nitrogen atoms to form a radical cation.[6] This initial step may be followed by further oxidation or chemical reactions, such as dimerization.

Caption: Plausible Oxidation Pathway.

Conclusion

While direct experimental data for the redox potential of this compound remains to be reported, this guide provides a robust framework for its determination and interpretation. Based on analogous compounds, it is anticipated that this molecule will undergo oxidation at moderately positive potentials, likely originating from the electron-rich diphenylamino substituents. The provided experimental protocol offers a standardized approach to obtaining reliable and reproducible data. The proposed redox mechanism serves as a hypothesis for understanding its electrochemical behavior. Further research is necessary to precisely quantify the redox potentials and to fully elucidate the subsequent reaction pathways of the resulting radical species. This information will be invaluable for the rational design and application of this compound and its derivatives in various scientific and technological fields.

References

- 1. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]

Methodological & Application

Applications of N,N'-diphenylpyridine-2,6-diamine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenylpyridine-2,6-diamine is a versatile organic compound featuring a central pyridine ring functionalized with two phenylamino substituents. This unique structural motif, combining a rigid heterocyclic core with flexible N-aryl groups, makes it an attractive candidate for various applications in organic synthesis, particularly as a ligand in transition metal catalysis. The nitrogen atoms of the diamine and the pyridine ring can act as coordination sites for metal centers, enabling the formation of stable and catalytically active complexes. This document provides an overview of its potential applications, with a focus on its role as a ligand in cross-coupling reactions, and includes a representative experimental protocol.

Key Applications

While direct applications of this compound are emerging, its structural analogs and derivatives have demonstrated significant utility in several key areas of organic synthesis:

-

Ligand in Palladium-Catalyzed Cross-Coupling Reactions: The pyridine-2,6-diamine scaffold is a well-established platform for the design of ligands for cross-coupling reactions. The deprotonated form of this compound, 2,6-di(phenylamido)pyridine, has been utilized to support metal complexes, indicating its strong potential as a ligand.[1] Derivatives such as N,N,N′,N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine have proven to be highly effective in Suzuki-Miyaura coupling reactions.[2] These findings suggest that this compound can serve as a valuable N,N,N-tridentate ligand for palladium, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

-

Precursor for Advanced Materials: Pyridine-containing diamines are valuable monomers for the synthesis of advanced polymers such as polyimides. These materials are known for their high thermal stability and excellent mechanical properties. Although a more complex derivative has been reported for this purpose, the fundamental structure of this compound makes it a potential building block for novel polymeric materials with tailored electronic and physical properties.

Data Presentation

The following table summarizes representative quantitative data for a Buchwald-Hartwig amination reaction using a palladium catalyst with a bidentate phosphine ligand, which is a common application for nitrogen-containing ligands and serves as an illustrative example of the expected performance.

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |

| 2 | 1-Bromo-4-fluorobenzene | Aniline | N-(4-fluorophenyl)aniline | 88 |

| 3 | 2-Chloropyridine | Cyclohexylamine | N-cyclohexylpyridin-2-amine | 92 |

| 4 | 4-Bromoanisole | N-Methylaniline | N-methyl-N-(4-methoxyphenyl)aniline | 90 |

Note: Data is representative of typical Buchwald-Hartwig amination reactions and not specific to this compound, for which specific data is not yet widely published.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves the palladium-catalyzed amination of 2,6-dihalopyridine with aniline, based on the principles of the Buchwald-Hartwig amination.

Materials:

-

2,6-Dibromopyridine

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (2.2 equivalents).

-

2,6-Dibromopyridine (1.0 equivalent) and anhydrous toluene are added to the flask.

-

Aniline (2.2 equivalents) is then added via syringe.

-

The flask is sealed and the reaction mixture is heated at 100 °C with stirring for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Application as a Ligand in Buchwald-Hartwig Amination

This protocol describes a general procedure for the use of this compound as a ligand in a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Amine (e.g., morpholine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A Schlenk flask is charged with Pd(OAc)₂ (1 mol%), this compound (1.5 mol%), and NaOtBu (1.4 equivalents) under an inert atmosphere.

-

Aryl halide (1.0 equivalent) and anhydrous toluene are added to the flask.

-

The amine (1.2 equivalents) is added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to yield the desired N-aryl product.

Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for N,N'-diphenylpyridine-2,6-diamine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N,N'-diphenylpyridine-2,6-diamine as a ligand in palladium-catalyzed cross-coupling reactions, specifically focusing on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Due to the limited specific literature on this ligand, this document presents generalized protocols and representative data based on analogous N-donor ligand systems to guide further research and application development.

Introduction to this compound as a Ligand

This compound is a bidentate N-donor ligand with a pyridine core flanked by two diphenylamino groups. Its structural features, including the two nitrogen donor atoms from the amino groups and the pyridine nitrogen, suggest its potential to form stable chelate complexes with transition metals like palladium. The steric bulk provided by the phenyl groups may also influence the reactivity and selectivity of the catalytic system. In palladium-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the active catalytic species, facilitating oxidative addition and reductive elimination, and influencing the overall efficiency of the reaction.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]

Potential Role of this compound:

As a ligand, this compound could coordinate to the palladium center, influencing the stability and reactivity of the catalytic intermediates. The electron-donating nature of the amino groups can enhance the electron density at the palladium center, potentially facilitating the oxidative addition step. The steric hindrance from the phenyl groups might promote the reductive elimination step, leading to higher product yields.

Representative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, based on results achieved with similar N-donor ligands. These values should be considered as a starting point for optimization studies with this compound.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |

| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |

| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 90 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and this compound (4 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., toluene, dioxane, or a mixture with water, 5 mL) and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 mmol).

-

Reaction Conditions: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an organic halide.[3][4] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[3]

Potential Role of this compound:

In this reaction, this compound can act as a supporting ligand for the palladium catalyst. Its bidentate nature can provide stability to the palladium center throughout the catalytic cycle. The electronic properties of the ligand can influence the rates of both the oxidative addition and the C-N bond-forming reductive elimination steps.

Representative Data for Buchwald-Hartwig Amination:

The following table presents representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines, based on data from similar N-donor ligand systems.

| Entry | Aryl Bromide | Amine | Product | Yield (%) |

| 1 | 4-Bromotoluene | Aniline | N-(p-tolyl)aniline | 94 |

| 2 | 4-Bromoanisole | Morpholine | 4-(4-methoxyphenyl)morpholine | 96 |

| 3 | 1-Bromo-4-chlorobenzene | Benzylamine | N-benzyl-4-chloroaniline | 89 |

| 4 | 2-Bromonaphthalene | Piperidine | 2-(piperidin-1-yl)naphthalene | 91 |

| 5 | 3-Bromopyridine | n-Hexylamine | N-(n-hexyl)pyridin-3-amine | 87 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.4 mmol).

-

Reagents: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube.

-

Solvent: Add a dry, deoxygenated solvent (e.g., toluene or dioxane, 3-5 mL).

-

Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by flash chromatography.

Diagrams and Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes & Protocols: Synthesis and Applications of Metal Complexes with N,N'-diphenylpyridine-2,6-diamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: N,N'-diphenylpyridine-2,6-diamine and its derivatives are versatile tridentate ligands that form stable complexes with a variety of transition metals. The pyridine nitrogen and the two flanking amino or imino nitrogens create a pincer-like coordination environment, which imparts unique electronic and stereochemical properties to the resulting metal complexes. These properties have led to their investigation in diverse fields, including catalysis and medicinal chemistry.[1][2] In drug development, metal complexation of pyridine derivatives is a promising strategy to enhance bioavailability, stability, and anticancer potency.[3] These complexes can exhibit potent cytotoxicity against various cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS), DNA intercalation, and induction of apoptosis.[3][4] This document provides detailed protocols for the synthesis of the parent ligand and its metal complexes, summarizes key quantitative data, and outlines potential applications.